16-Doxyl-stearic acid methyl ester

Vue d'ensemble

Description

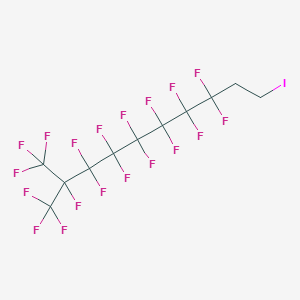

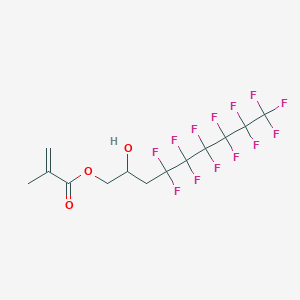

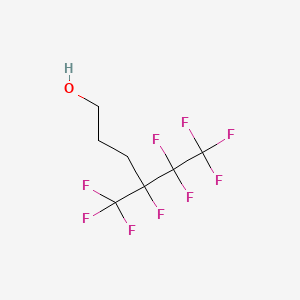

16-Doxyl-stearic acid methyl ester is a form of stearic acid that contains a 4,4-dimethyl-3-oxazolidinyloxy (DOXYL) group . This creates a hydrophobic spin label, which is commonly used to study molecular aspects of membranes and hydrophobic proteins .

Molecular Structure Analysis

The empirical formula of 16-Doxyl-stearic acid methyl ester is C23H44NO4 . The molecular weight is 398.60 . The SMILES string representation is CCC1(CCCCCCCCCCCCCCC(=O)OC)OCC©©N1[O] .Physical And Chemical Properties Analysis

16-Doxyl-stearic acid methyl ester is soluble in methanol . It is stored at a temperature of 2-8°C . The melting point is 47-55 °C (lit.) .Applications De Recherche Scientifique

Spectral Analysis and Identification

16-Doxyl-stearic acid methyl ester has been utilized in spectral analysis. Marai, Myher, and Kuksis (1976) demonstrated the use of gas-liquid chromatography and mass spectrometry for identifying isomeric doxyl stearic acids, including 16-Doxyl-stearic acid methyl ester, in pure form and in mixtures with natural fatty acids. This technique allows for precise identification and quantitation of stearate derivatives in the presence of natural fatty acids (Marai, L., Myher, J. J., & Kuksis, A., 1976).

Cardiac Cell Studies

Burt (1989) explored the influence of 16-Doxyl-stearic acid on gap junctional conductance between neonatal rat heart cells. This study highlighted the role of 16-Doxyl-stearic acid in rapidly and reversibly reducing gap junctional conductance, providing insights into cellular communication mechanisms (Burt, J., 1989).

Nanoscopic Materials

16-Doxyl-stearic acid methyl ester is used in the study of organic nanochannels. Barbon et al. (2008) conducted a variable temperature EPR investigation on auto-assembling inclusion compounds, using this compound as a critical element. Their research offered insights into the local order, dynamics, and orientation of guests within these nanochannels (Barbon, A., Zoleo, A., Brustolon, M., Comotti, A., & Sozzani, P., 2008).

Sarcolemmal Vesicle Studies

Philipson and Ward (1987) examined the effects of 16-Doxyl-stearic acid on Na+-Ca2+ exchange and passive Ca2+ permeability in cardiac sarcolemmal vesicles. Their findings contribute to understanding how this compound influences ion transport and membrane permeability in cardiac cells (Philipson, K., & Ward, R., 1987).

EPR Spectroscopy in Surfactant Solutions

Griffiths et al. (1997) used EPR spectroscopy to study the characteristics of 16-Doxyl-stearic acid methyl ester in solutions containing sodium dodecyl sulfate and gelatin. This research provides insights into the interaction of this compound with micellar environments and its potential applications in studying complex solution dynamics (Griffiths, P., Rowlands, C., Goyffon, P., Howe, A., & Bales, B., 1997).

Liposome Membrane Studies

Man et al. (2017) investigated the impact of vanadium compounds on liposome membranes using 16-Doxyl-stearic acid methyl ester as a spin probe. Their work sheds light on the interactions of these compounds with membrane fluidity and structure (Man, D., Mrówka, I., Wojcik, A., & Pytel, B., 2017).

Low-Temperature Bilayer Motions

Isaev and Dzuba (2008) studied the motions of 16-Doxyl-stearic acid in lipid bilayers at cryogenic temperatures using electron spin echo spectroscopy. Their findings highlight the mobility of hydrophobic parts of biomolecules even at very low temperatures (Isaev, N., & Dzuba, S., 2008).

Safety And Hazards

Propriétés

InChI |

InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQIOHOXFFTSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369127 | |

| Record name | 16-Doxyl-stearic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Doxyl-stearic acid methyl ester | |

CAS RN |

59719-53-8 | |

| Record name | 16-Doxyl-stearic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)